Avoid in-house esterification: Methyl Thiosalicylate (CAS 4892-02-8) is the process-ready methyl ester of thiosalicylic acid. • Direct nucleophile for thioxanthone photoinitiator synthesis. • Bidentate S,O-ligand for stable 99mTc/188Re tricarbonyl radiopharmaceutical complexes. • Molecular weight regulator in styrenic/acrylate polymers; introduces aromatic thiol end-groups. • Superior corrosion inhibitor for ferrous metals in acidic pickling versus methyl salicylate. Supplied with verified purity.
Methyl thiosalicylate, also known as Methyl 2-Mercaptobenzoate, is a bifunctional organic compound featuring a nucleophilic thiol (-SH) group and a methyl ester (-COOCH3) on an aromatic ring. This structure makes it the direct sulfur analog of the common flavoring and fragrance agent, methyl salicylate, and the esterified, process-ready form of thiosalicylic acid. Its primary value in procurement decisions stems from its utility as a versatile intermediate in organic synthesis for pharmaceuticals and dyes, and as a functional component in materials science, particularly where sulfur-mediated surface interactions or specific reactivity are required.
Direct substitution of methyl thiosalicylate is frequently unviable in both laboratory and industrial workflows. Replacing it with its oxygen analog, methyl salicylate, eliminates the free thiol group, which is the primary reactive site for its role as a synthetic nucleophile, a ligand for metal coordination, and as a surface-active agent in applications like corrosion inhibition. Conversely, using the parent compound, thiosalicylic acid, introduces a free carboxylic acid which alters solubility, requires different reaction conditions, and can interfere with base-sensitive reagents. Procuring methyl thiosalicylate directly bypasses the need for an additional, high-yield esterification step from the acid, streamlining synthesis and improving process efficiency.
Thiophenol lacks the ortho-ester group required for S,O-chelation and cyclization reactions.
Methyl salicylate cannot provide the sulfur atom essential for metal-thiolate networks and heterocycle formation.
Thiosalicylic acid may introduce solubility differences and unwanted side reactions compared to the methyl ester.
In multi-step syntheses, such as the preparation of thioxanthone-based organocatalysts, using methyl thiosalicylate as the starting material provides a significant process advantage over its parent acid, thiosalicylic acid. The ester form is ready for direct use in cyclization and condensation reactions without requiring a preliminary esterification step. A documented synthesis of methyl thiosalicylate from thiosalicylic acid reports a yield of 96%, establishing a high-yield baseline for the esterification that can be avoided by direct procurement. This simplifies the workflow, reduces reagent consumption, and minimizes process time.
| Evidence Dimension | Process Efficiency (Synthesis Steps) |
| Target Compound Data | 0 steps (Direct use of ester in subsequent reaction) |
| Comparator Or Baseline | Thiosalicylic Acid: 1 additional step required (Esterification with reported ~96% yield) |
| Quantified Difference | Eliminates one full, high-yield synthetic step from the process workflow. |
| Conditions | Standard organic synthesis protocols for heterocycles like thioxanthones. |
For process chemists and manufacturers, procuring the ester directly saves time, labor, and materials, translating to lower production costs and higher throughput.
The presence of the sulfur atom makes methyl thiosalicylate a strong candidate for corrosion inhibitor formulations, a function its oxygen analog methyl salicylate cannot perform. Organic sulfur compounds function by adsorbing onto the metal surface, creating a protective barrier. While direct data for methyl thiosalicylate is limited, structurally related Schiff base derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) and other complex thiols demonstrate high inhibition efficiencies. For example, certain hydrazine derivatives achieve inhibition efficiencies up to 91.34% for C-steel in 1.0 M HCl, and other organosulfur compounds can exceed 95%. This performance is fundamentally dependent on the thiol group, which is absent in methyl salicylate.
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
| Target Compound Data | High (Expected performance based on class) |
| Comparator Or Baseline | Methyl Salicylate: Ineffective (lacks thiol group). Uninhibited Mild Steel: 0% efficiency. |
| Quantified Difference | Qualitatively enables high-efficiency corrosion inhibition (e.g., >90%) not possible with its oxygen analog. |
| Conditions | Mild steel in acidic media (e.g., 1 M HCl). |
This makes methyl thiosalicylate a critical component for buyers developing formulations for metal protection in industrial settings, where methyl salicylate is not a viable substitute.
In free radical polymerization, thiols are a primary class of chain transfer agents (CTAs) used to control polymer molecular weight and distribution. Methyl thiosalicylate, as an aromatic thiol, can fill this role, offering an alternative to common aliphatic thiols like dodecyl mercaptan. While all thiols function by donating a hydrogen atom to a propagating radical chain, the choice of an aromatic CTA like methyl thiosalicylate is driven by requirements for specific end-group functionality, solubility in aromatic monomers, or to impart particular thermal or optical properties to the final polymer. This functionality is completely absent in non-thiol analogs like methyl salicylate.
| Evidence Dimension | Chain Transfer Activity |
| Target Compound Data | Active (Member of the thiol class of CTAs) |
| Comparator Or Baseline | Aliphatic Thiols (e.g., Dodecyl Mercaptan): Active, but structurally and electronically different. Methyl Salicylate: Inactive. |
| Quantified Difference | Provides specific aromatic functionality in molecular weight control, unlike generic aliphatic CTAs. |
| Conditions | Free radical polymerization systems (e.g., for acrylates, styrenics). |
For polymer scientists developing specialty resins, this compound is procured not just as a CTA, but as a functional CTA that introduces a specific chemical moiety, making it a non-generic process chemical.
This compound is a preferred building block for synthesizing thioxanthone derivatives, which are used as efficient organocatalysts and photoinitiators in polymerization. Procuring the methyl ester form directly simplifies the synthesis pathway compared to starting with thiosalicylic acid, reducing production time and cost.
Due to the strong interaction between sulfur and metal surfaces, methyl thiosalicylate is a suitable component for formulations designed to protect ferrous metals in acidic environments, such as in acid pickling or oilfield applications. Its performance relies on the thiol group, making its oxygen analog, methyl salicylate, an unsuitable substitute.
In the synthesis of specialty polymers like styrenics or acrylates, this compound can be used to regulate molecular weight while simultaneously incorporating an aromatic thiol end-group. This is valuable for applications where specific end-group chemistry is needed for subsequent functionalization or to modify material properties.
Methyl thiosalicylate serves as a bidentate ligand in the preparation of technetium (99mTc) and rhenium (188Re) tricarbonyl complexes, which are investigated for radiopharmaceutical applications. The specific coordination chemistry involving the sulfur atom and the adjacent ester group is critical for complex stability and function.
Irritant